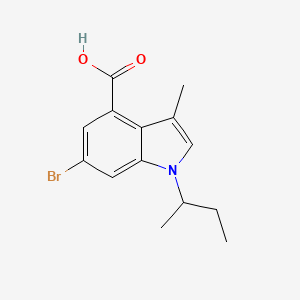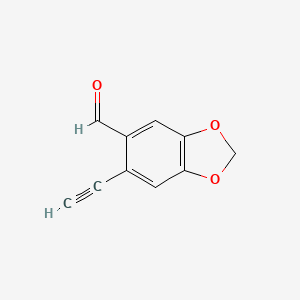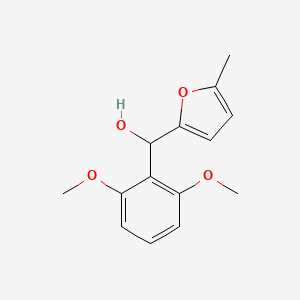
6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
The compound "6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid" is a brominated indole derivative with a sec-butyl group and a carboxylic acid functionality. Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity for further chemical modifications, which could be useful in synthesizing pharmaceuticals or other biologically active molecules.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination, as demonstrated in the synthesis of methyl 5,6-dibromoindole-3-carboxylate . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, involves the use of bromine and catalytic conditions that could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives is characterized by the indole core, a planar bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring, such as the position of the bromine atom and the sec-butyl group, can significantly influence the electronic properties and reactivity of the molecule. The regioselectivity of bromination is crucial for obtaining the desired product, as seen in the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, where the bromine substituent is directed to a specific position .
Chemical Reactions Analysis
Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. The carboxylic acid group can be involved in esterification, amidation, and other acid-catalyzed reactions. For example, bromo indoles bearing a carboxylic acid group can be functionalized into amide derivatives using aromatic or aliphatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives are influenced by their molecular structure. The presence of a bromine atom increases the molecular weight and may affect the compound's boiling and melting points. The carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The compound's fluorescence properties can be utilized in high-performance liquid chromatography (HPLC) as a derivatization reagent for carboxylic acids, enhancing detection sensitivity .
Applications De Recherche Scientifique
Synthesis and Development
- Regioselective Synthesis: A study by Sharma et al. (2020) describes a regioselective synthesis strategy for producing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which highlights the potential for synthesizing derivatives of 6-bromo-indole carboxylic acids, similar to 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Biological and Chemical Properties
- Brominated Tryptophan Alkaloids: Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, which are structurally related to 6-bromo-indole compounds. These compounds were found to exhibit inhibitory effects on the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Chemical Synthesis and Applications
- Synthesis of Annulated gamma-Carbolines: Research by Zhang and Larock (2003) on the synthesis of gamma-carboline derivatives using N-substituted 2-bromo-1H-indole-3-carboxaldehydes demonstrates the versatile chemical applications of bromo-indole compounds in synthesizing complex organic structures (Zhang & Larock, 2003).
Optimization of Synthesis Processes
- Optimization of Synthesis Techniques: A study by Huang Bi-rong (2013) focuses on optimizing the synthesis process of a bromo-indole derivative, demonstrating the importance of refining synthesis techniques for these compounds (Huang Bi-rong, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-1-butan-2-yl-3-methylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASPSXISNLSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)
